DE-beta-Cyd
Übersicht
Beschreibung
DE-beta-Cyd, also known as 2,6-Diethyl-b-cyclodextrin, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds .
Synthesis Analysis
The synthesis of DE-beta-Cyd involves the reaction of globed macromonomers with sodium alginate and calcium chloride followed by photocrosslinking the β-cyclodextrin (β-CyD) macromonomers with isophorone diisocyanate and 2-hydroxyethyl acrylate .
Molecular Structure Analysis
DE-beta-Cyd contains a total of 238 bond(s). There are 112 non-H bond(s), 35 rotatable bond(s), 7 six-membered ring(s), 7 hydroxyl group(s), 7 secondary alcohol(s), and 28 ether(s) (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of DE-beta-Cyd involve the formation of inclusion complexes with other molecules. The lipophilic cavity of cyclodextrin molecules provides a microenvironment into which appropriately sized non-polar moieties can enter to form inclusion complexes .
Physical And Chemical Properties Analysis
The physical properties of DE-beta-Cyd include an average diameter of 2.7 mm, average compressive strength of 6.5 M Pa, porosity of 41.4%, and specific surface area of 2.89 m2/g .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
DE-beta-Cyd has been extensively studied for its role in drug delivery systems . Its molecular structure allows it to form inclusion complexes with various pharmaceutical compounds, enhancing their solubility, stability, and bioavailability . This is particularly beneficial for drugs with poor water solubility, as DE-beta-Cyd can significantly improve their therapeutic efficacy.
Cancer Therapy
In the realm of cancer therapy , DE-beta-Cyd shows promise as a carrier for anticancer drugs. It can be used to encapsulate and protect chemotherapeutic agents, allowing for targeted delivery to tumor cells while minimizing systemic toxicity . This targeted approach can potentially increase the concentration of the drug at the tumor site, improving treatment outcomes.
Molecular Chaperones
DE-beta-Cyd functions as a molecular chaperone in the treatment of protein misfolding diseases. It can prevent the aggregation of misfolded proteins, which is a key factor in the development of conditions such as Alzheimer’s disease . By inhibiting the formation of toxic protein aggregates, DE-beta-Cyd contributes to the development of novel therapeutic strategies.
Nanotechnology
In nanotechnology , DE-beta-Cyd is utilized to create nanoparticles that can serve as carriers for various molecules, including drugs and imaging agents. These nanoparticles can be engineered to have specific properties, such as size and surface charge, which can be tailored to their intended application .
Environmental Chemistry
DE-beta-Cyd has applications in environmental chemistry as well. It can be used to remove pollutants from water by forming complexes with contaminants, thus facilitating their extraction and purification processes . This property is particularly useful in the treatment of industrial wastewater.
Food Industry
In the food industry , DE-beta-Cyd is employed to enhance the solubility and stability of flavors, fragrances, and preservatives. It can also improve the shelf life of food products by protecting sensitive ingredients from oxidation and degradation .
Material Science
Material science: benefits from the inclusion properties of DE-beta-Cyd, which can be incorporated into polymers to create materials with novel properties. These materials can have applications ranging from biodegradable packaging to responsive drug release systems .
Cosmetics
Lastly, in the cosmetics industry , DE-beta-Cyd is used to stabilize volatile compounds, such as essential oils and vitamins, which are prone to degradation. It helps in maintaining the efficacy and longevity of cosmetic products .
Wirkmechanismus
Target of Action
DE-beta-Cyd, also known as 2,6-di-O-ethyl-beta-Cyclodextrin, primarily targets proteins , specifically interacting with solvent-exposed aromatic amino acids . These amino acids play a crucial role in protein stability and function.
Mode of Action
DE-beta-Cyd interacts with its targets through specific interactions between the cyclodextrin and the solvent-exposed amino acid residues . The interaction with hydrophobic aromatic amino acid residues is particularly significant . The nature of the remainder of the guest molecule, including the presence of charges, neighboring amino acids, and the specific positioning on the surface of a protein, highly influences the penetration depth and geometry of guest–cyclodextrin interactions .
Biochemical Pathways
protein stability . By interacting with solvent-exposed aromatic amino acids, DE-beta-Cyd can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .
Result of Action
The primary result of DE-beta-Cyd’s action is the enhanced stability of proteins . This is achieved through its specific interactions with solvent-exposed aromatic amino acids, which can suppress aggregate formation, stabilize proteins against degradation, and exert changes to their functionality .
Action Environment
The action of DE-beta-Cyd can be influenced by environmental factors. For instance, cyclodextrins have been shown to have an effect on protein solubility, thermal and proteolytic stability, refolding yields, and taste masking . Furthermore, cyclodextrins can encapsulate various molecules, improving their solubility, stability, bioavailability, and organoleptic properties .
Safety and Hazards
Zukünftige Richtungen
Cyclodextrins and their derivatives, including DE-beta-Cyd, have been of great interest to scientists and researchers in both academia and industry for over a century due to their unique structural, physical, and chemical properties. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHMLIDUVYHXHF-ZQSHRCRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H126O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DE-beta-Cyd | |
CAS RN |
111689-03-3 | |
Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using hydrophobic cyclodextrin derivatives like DE-β-CD in drug formulation?
A1: Hydrophobic cyclodextrin derivatives like DE-β-CD offer several advantages in drug formulation:
- Prolonged Drug Release: [] DE-β-CD can act as a sustained-release carrier for water-soluble drugs, leading to prolonged drug release profiles. This is particularly beneficial for drugs requiring frequent dosing, improving patient compliance and potentially reducing side effects.
- Enhanced Drug Solubility: While not specifically mentioned for DE-β-CD in this paper, hydrophobic cyclodextrins are known to enhance the solubility of poorly water-soluble drugs by forming inclusion complexes. [] This can improve drug bioavailability and therapeutic efficacy.
- Formulation Flexibility: Hydrophobic cyclodextrin derivatives can be combined with hydrophilic cyclodextrins and other pharmaceutical excipients to fine-tune drug release profiles. [] This allows for tailored drug delivery systems suitable for various administration routes and therapeutic needs.
Q2: How does the degree of substitution of ethyl groups on β-cyclodextrin affect its properties as a drug carrier?
A2: The research paper highlights the use of various ethylated β-cyclodextrins, including DE-β-CD and 2,3,6-tri-O-ethyl-beta-cyclodextrin (TE-β-CD). [] While specific comparisons between DE-β-CD and TE-β-CD are not provided in this study, it acknowledges that different degrees of substitution can impact the physicochemical properties and thus the drug release characteristics of these derivatives. Generally, higher degrees of substitution lead to increased hydrophobicity, which can affect drug loading capacity, release kinetics, and interactions with biological membranes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.